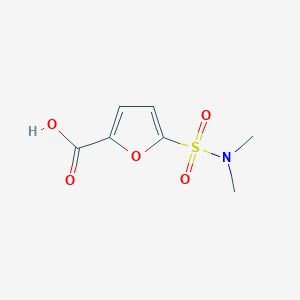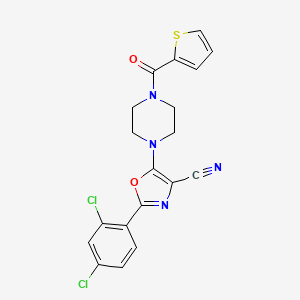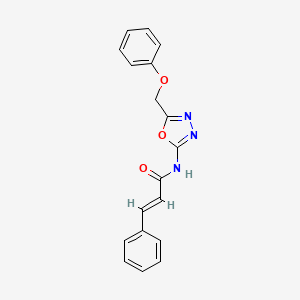![molecular formula C21H16N4O5S2 B2521838 2-(4-Methylphenylsulfonamido)-N-(6-Nitrobenzo[d]thiazol-2-yl)benzamid CAS No. 309925-21-1](/img/structure/B2521838.png)
2-(4-Methylphenylsulfonamido)-N-(6-Nitrobenzo[d]thiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The unique structure of this compound suggests potential utility in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or proteins.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory action against hiv-1 rt . This suggests that the compound might interact with its targets, possibly leading to inhibition or modulation of their activity.
Biochemical Pathways
Given the potential inhibitory action on hiv-1 rt , it can be inferred that the compound might affect the replication cycle of HIV-1 or similar viruses.
Result of Action
Similar compounds have shown to induce protease expression in staphylococcus aureus , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the activity of similar compounds can be affected by solvent polarity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group into the benzothiazole ring.
Sulfonation: Attachment of the methylbenzenesulfonamido group to the benzene ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substituents can be introduced into the benzene or benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Known for their antimicrobial properties.
Benzothiazoles: Used in various therapeutic applications.
Benzamides: Commonly found in pharmaceuticals.
Uniqueness
The combination of sulfonamido, nitro, and benzothiazole groups in 2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE makes it unique, potentially offering a broader range of biological activities and applications compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-13-6-9-15(10-7-13)32(29,30)24-17-5-3-2-4-16(17)20(26)23-21-22-18-11-8-14(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANSAUJMJYFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2521756.png)
![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)
![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)
![N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2521761.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)
![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)


![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)
![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2521777.png)
